6-Acetyl-2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such complex molecules typically involves multiple steps, each requiring specific reagents and conditions. Common techniques might include condensation reactions, acetylation, and various forms of catalysis .Chemical Reactions Analysis
The compound’s reactivity would depend on its functional groups. For example, the acetyl group might undergo reactions typical of carbonyl compounds, while the amine could participate in reactions typical of amines .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability could be determined experimentally. Computational methods could also be used to predict some properties .Scientific Research Applications
Antimicrobial Properties
Research has shown that thieno[2,3-b]pyridine derivatives exhibit significant antimicrobial activities. For instance, studies on the synthesis and antimicrobial activity of new pyridothienopyrimidines and related compounds reveal that these molecules have potent in vitro antimicrobial properties (Bakhite, Abdel-rahman, & Al-Taifi, 2004; Abdel-rahman, Bakhite, & Al-Taifi, 2002). These findings suggest potential applications for related compounds in developing new antimicrobial agents.
Synthetic Methodologies
The synthesis of thieno[2,3-c]pyridine derivatives involves various strategies, including reactions with aromatic aldehydes, cycloalkanones, and other reagents to yield compounds with potential biological activities (Abdel-rahman, Bakhite, Mohamed, & Thabet, 2003). These synthetic approaches provide a foundation for the creation of complex molecules that could include 6-Acetyl-2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, highlighting the versatility of thieno[2,3-c]pyridine chemistry in medicinal and organic chemistry.
Enzyme Inhibitory and Biological Activities
Compounds structurally related to this compound have been investigated for their enzyme inhibitory activities and potential therapeutic applications. For example, new pyridine-2,6-dicarboxamide derivatives containing sulfonamide groups demonstrated significant inhibition against carbonic anhydrase and cholinesterase enzymes, suggesting their potential as therapeutic agents (Stellenboom & Baykan, 2019). This indicates that compounds with similar structural features may also possess valuable biological activities worth exploring in drug development.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-acetyl-2-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-3-30(27,28)14-6-4-13(5-7-14)10-17(25)22-20-18(19(21)26)15-8-9-23(12(2)24)11-16(15)29-20/h4-7H,3,8-11H2,1-2H3,(H2,21,26)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZWFVAQBAPMHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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